(E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-2-(trifluoromethyl)benzamide
Descripción
Propiedades
IUPAC Name |
N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2S/c16-15(17,18)12-6-2-1-5-11(12)14(23)19-9-13(22)21-20-8-10-4-3-7-24-10/h1-8H,9H2,(H,19,23)(H,21,22)/b20-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABYOGQCKBQIBQ-DNTJNYDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=CS2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=CS2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-2-(trifluoromethyl)benzamide, a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a thiophene ring and a trifluoromethyl group, which may contribute to its interaction with various biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 2-thiopheneglyoxylic acid with hydrazine to form an intermediate hydrazone, followed by reaction with 2-(trifluoromethyl)benzoyl chloride. The reaction conditions often utilize solvents such as ethanol or methanol and catalysts like triethylamine to enhance yield and purity .
The biological activity of (E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-2-(trifluoromethyl)benzamide is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or modulation of enzyme activity, potentially affecting various biological pathways. The thiophene moiety may also engage in π-π stacking interactions, enhancing binding affinity .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that hydrazone derivatives can possess antimicrobial effects, making them candidates for further exploration in treating infections.
- Anticancer Activity : Some analogs of similar structures have shown promise in inhibiting cancer cell proliferation. The mechanism may involve targeting specific signaling pathways associated with tumor growth.
- Antioxidant Activity : Compounds containing thiophene rings have been reported to exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced viability in cancer cell lines | |
| Antioxidant | Scavenging free radicals |
Case Study: Anticancer Activity
In a study focusing on similar hydrazone derivatives, compounds were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 5 µM to 20 µM. The EC50 values were calculated, demonstrating that modifications to the hydrazone structure could enhance anticancer potency .
Case Study: Antioxidant Properties
Another investigation evaluated the antioxidant capacity of compounds related to (E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-2-(trifluoromethyl)benzamide. The study utilized DPPH radical scavenging assays, revealing that certain derivatives exhibited antioxidant activities comparable to ascorbic acid, with inhibition rates between 19% and 30% .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiophen-2-ylmethylene hydrazine derivatives with trifluoromethyl benzoyl chlorides. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compounds.
Enzyme Inhibition
Numerous studies have highlighted the potential of (E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-2-(trifluoromethyl)benzamide as an inhibitor of various enzymes:
- Acetylcholinesterase (AChE) : The compound has shown promising inhibitory activity against AChE, with reported IC50 values ranging from 33.1 µM to 85.8 µM. This positions it as a potential candidate for treating Alzheimer's disease by enhancing cholinergic transmission .
- Butyrylcholinesterase (BuChE) : Similar to AChE, the compound also inhibits BuChE, albeit with higher IC50 values (53.5–228.4 µM), indicating a differential selectivity that could be exploited in therapeutic applications .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against a range of pathogens, including Gram-positive bacteria and Mycobacterium tuberculosis. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the benzamide derivatives, making them effective against resistant strains .
Alzheimer’s Disease Models
In a study focusing on Alzheimer’s disease, derivatives similar to (E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-2-(trifluoromethyl)benzamide were evaluated for their dual inhibition of AChE and β-secretase (BACE1). Compounds demonstrated IC50 values ranging from 0.056 to 9.01 µM against these enzymes, suggesting their potential utility in treating cognitive decline associated with Alzheimer’s disease .
Cancer Research
The compound has also been investigated for its anticancer properties, particularly in inhibiting tumor growth through enzyme inhibition pathways. In vitro studies have shown that related benzamide derivatives can effectively inhibit cancer cell proliferation by targeting specific metabolic pathways involved in cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of (E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-2-(trifluoromethyl)benzamide:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and potency |
| Thiophene Ring | Enhances interaction with biological targets |
| Hydrazine Linkage | Critical for enzyme inhibition |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Effects on Benzamide Derivatives
Key Observations :
- Hydrazinyl Moiety : Thiophene-based hydrazinyl derivatives (e.g., ) exhibit stronger π-π interactions than phenyl or propenylidene analogs, as seen in UV-vis spectral shifts .
- Tautomerism : Unlike triazole-thione tautomers in sulfonylphenyl derivatives , the target compound’s hydrazinyl group likely adopts a planar (E)-configuration, minimizing steric clashes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
